molecular formula C19H18N2O5S2 B2549302 (Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 868142-38-5

(Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2549302
CAS RN: 868142-38-5
M. Wt: 418.48
InChI Key: ZEYDOJRYGVGEBR-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C19H18N2O5S2 and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A study by Trotsko et al. (2018) synthesized derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, including those with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, to test their antibacterial activity. These compounds exhibited antibacterial properties, particularly against Gram-positive bacterial strains, with some derivatives showing activity comparable or superior to reference drugs like oxacillin and cefuroxime. The study highlighted the influence of electron-withdrawing substituents on the phenyl ring in enhancing antibacterial activity, though the molecule's geometry was not a significant factor (Trotsko et al., 2018).

Aldose Reductase Inhibition

Kučerová-Chlupáčová et al. (2020) explored (4-oxo-2-thioxothiazolidin-3-yl)acetic acids for their aldose reductase inhibitory action, a potential application in managing complications related to diabetes. These compounds were found to be potent inhibitors, with one derivative significantly outperforming the clinical drug epalrestat. Molecular docking studies identified key interactions contributing to the high-affinity binding, suggesting a promising direction for developing new inhibitors (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Anticancer Activities

Research by Basavarajaiah and Mruthyunjayaswamy (2010) focused on synthesizing derivatives of (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazide, examining their antimicrobial activities. These compounds were evaluated against various microbial strains, showing promising results that indicate their potential in developing new antimicrobial agents. Additionally, some derivatives were investigated for anticancer activities, demonstrating the versatility of this chemical scaffold in biomedical research (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives to evaluate their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. The study found that these compounds significantly reduced tumor volume and cell number while increasing the lifespan of tumor-bearing mice. Additionally, they displayed strong antiangiogenic properties, underscoring the potential of thioxothiazolidin derivatives in cancer therapy (Chandrappa et al., 2010).

properties

IUPAC Name

2-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-3-4-8-13(18(25)26)21-17(24)15(28-19(21)27)14-11-7-5-6-9-12(11)20(10(2)22)16(14)23/h5-7,9,13H,3-4,8H2,1-2H3,(H,25,26)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYDOJRYGVGEBR-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(1-acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

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